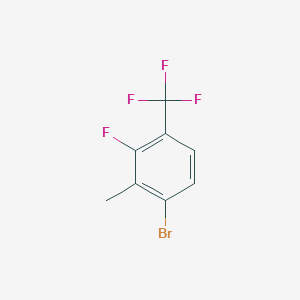![molecular formula C15H13ClN2O B6242750 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2248127-11-7](/img/no-structure.png)
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one (4-CMTQX) is a heterocyclic organic compound that has been widely studied in the scientific community for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a derivative of quinoxaline, a heterocyclic aromatic compound, and can be synthesized from the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline. 4-CMTQX has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-CMTQX has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. However, it is known that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. Inhibition of AChE by 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one have been studied in both in vitro and in vivo studies. In vitro studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In vivo studies have demonstrated that 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can reduce inflammation and improve learning and memory in animal models. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been found to have anti-cancer and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments include its availability, its low cost, and its potency as an AChE inhibitor. The main limitation of using 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one in laboratory experiments is its lack of specificity, as it can also inhibit other enzymes, such as butyrylcholinesterase.
Zukünftige Richtungen
The potential future directions for research on 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one include further study of its mechanism of action, its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent, and its potential use in drug development. In addition, further study of its potential use in the treatment of neurological disorders and its potential use as an insecticide or herbicide could be explored. Finally, further research into its potential toxicity and its potential interactions with other drugs could be conducted.
Synthesemethoden
The synthesis of 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorophenylmethylbromide and 2-hydroxyquinoxaline in a two-step process. In the first step, 4-chlorophenylmethylbromide is reacted with 2-hydroxyquinoxaline in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for two hours. The product of this reaction is 4-chlorophenylmethyl-2-hydroxyquinoxaline, which is then reacted with potassium carbonate in the second step to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use in medicinal chemistry, pharmacology, and biochemistry. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a critical role in the nervous system and is involved in the regulation of neurotransmitter levels. In addition, 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its potential use as an anti-inflammatory agent, a cancer-fighting agent, and an antifungal agent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves the reaction of 4-chlorobenzylamine with cyclohexanone in the presence of a reducing agent to form 4-[(4-chlorophenyl)methyl]cyclohexanone, which is then reacted with 1,2-diaminocyclohexane to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "reducing agent", "1,2-diaminocyclohexane" ], "Reaction": [ "4-chlorobenzylamine is reacted with cyclohexanone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 4-[(4-chlorophenyl)methyl]cyclohexanone.", "The resulting 4-[(4-chlorophenyl)methyl]cyclohexanone is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst, such as acetic acid or sulfuric acid, to form 4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one.", "The final product can be purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
2248127-11-7 |
Produktname |
4-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



